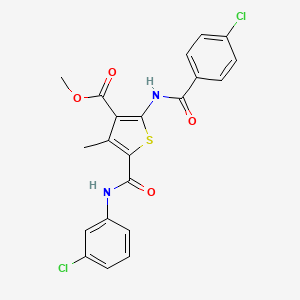
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, an ethylamine group, and a methyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid, which is converted to 2-methylbenzoyl chloride using thionyl chloride.
Amidation: The 2-methylbenzoyl chloride is then reacted with ethylenediamine to form 5-Amino-N-(2-aminoethyl)-2-methylbenzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and ethylamine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylbenzamide: Lacks the ethylamine group, which may affect its reactivity and biological activity.
N-(2-Aminoethyl)-2-methylbenzamide: Similar structure but without the amino group on the benzamide core.
2-Methylbenzamide: The simplest form, lacking both the amino and ethylamine groups.
Uniqueness
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride is unique due to the presence of both amino and ethylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16ClN3O |
|---|---|
Peso molecular |
229.71 g/mol |
Nombre IUPAC |
5-amino-N-(2-aminoethyl)-2-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7-2-3-8(12)6-9(7)10(14)13-5-4-11;/h2-3,6H,4-5,11-12H2,1H3,(H,13,14);1H |
Clave InChI |
NXJXJWVFVBQPPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C(=O)NCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


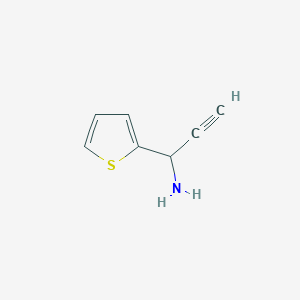
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
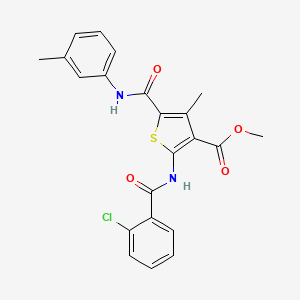

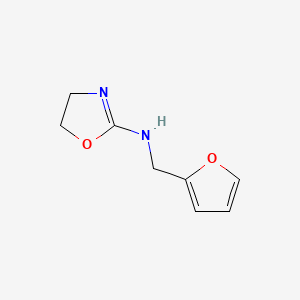
![2,3-Bis(acetyloxy)-4-{[1-hydroxy-3-(octadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12066381.png)
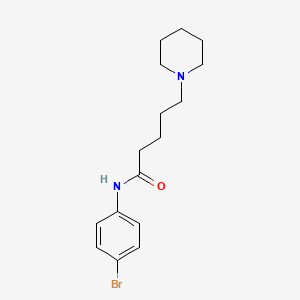
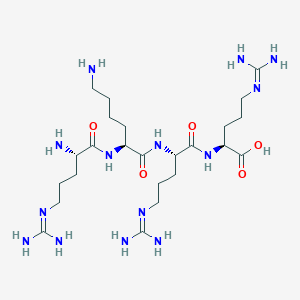

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)


